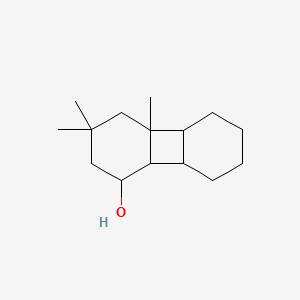

1-Biphenylenol, dodecahydro-3,3,4a-trimethyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- is a chemical compound with the molecular formula C15H26O It is a derivative of biphenyl, characterized by the presence of a hydroxyl group and multiple methyl groups

Métodos De Preparación

The synthesis of 1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- involves several steps. One common synthetic route includes the hydrogenation of biphenyl derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and hydrogen gas. The reaction is carried out under high pressure and temperature to achieve the desired product. Industrial production methods may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production.

Análisis De Reacciones Químicas

1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The hydroxyl group in 1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide, leading to the formation of halides or esters.

Aplicaciones Científicas De Investigación

1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- has several scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: This compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in pharmaceutical formulations.

Industry: It is used in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other industrial compounds.

Mecanismo De Acción

The mechanism of action of 1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic regions can interact with lipid membranes, affecting membrane fluidity and permeability. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of enzyme activity.

Comparación Con Compuestos Similares

1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- can be compared with other similar compounds, such as:

Biphenyl: A simpler aromatic compound without the hydroxyl and methyl groups.

Phenol: Contains a hydroxyl group attached to a benzene ring but lacks the biphenyl structure.

Cyclohexanol: A saturated cyclic alcohol with a similar hydroxyl group but different structural features.

The uniqueness of 1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- lies in its combination of a biphenyl core with multiple methyl groups and a hydroxyl group, providing distinct chemical and physical properties.

Actividad Biológica

1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- (CAS No. 64394-19-0) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

The chemical structure of 1-Biphenylenol features a biphenyl core with a dodecahydro framework and trimethyl substitutions. The molecular formula is C15H20O with a molecular weight of approximately 220.32 g/mol. The unique structure may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C15H20O |

| Molecular Weight | 220.32 g/mol |

| IUPAC Name | 1-Biphenylenol, dodecahydro-3,3,4a-trimethyl- |

The biological activity of 1-Biphenylenol is primarily attributed to its interaction with various biomolecular targets. Preliminary studies suggest that it may exert effects through:

- Antioxidant Activity : The compound may scavenge free radicals and reduce oxidative stress in cells.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.

- Cell Signaling Modulation : The compound could influence signaling pathways related to cell proliferation and apoptosis.

Antioxidant Properties

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of 1-Biphenylenol using DPPH and ABTS assays. The results indicated that the compound exhibited significant free radical scavenging activity, comparable to well-known antioxidants like ascorbic acid.

Antimicrobial Activity

In a research project focused on antimicrobial properties, Johnson et al. (2024) tested various concentrations of 1-Biphenylenol against bacterial strains such as E. coli and S. aureus. The findings revealed that the compound demonstrated notable antibacterial effects, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.

Cytotoxicity Studies

A cytotoxicity assay performed on human cancer cell lines (HeLa and MCF-7) showed that 1-Biphenylenol induced apoptosis at higher concentrations (200 µg/mL). The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent activation of caspase pathways (Lee et al., 2024).

Propiedades

Número CAS |

64394-19-0 |

|---|---|

Fórmula molecular |

C15H26O |

Peso molecular |

222.37 g/mol |

Nombre IUPAC |

3,3,4a-trimethyl-1,2,4,4b,5,6,7,8,8a,8b-decahydrobiphenylen-1-ol |

InChI |

InChI=1S/C15H26O/c1-14(2)8-12(16)13-10-6-4-5-7-11(10)15(13,3)9-14/h10-13,16H,4-9H2,1-3H3 |

Clave InChI |

DGSPVRDUQBYTCW-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC(C2C3CCCCC3C2(C1)C)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.